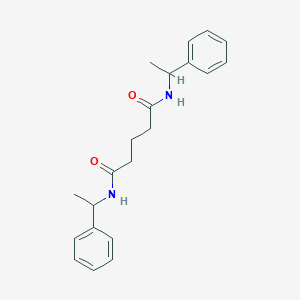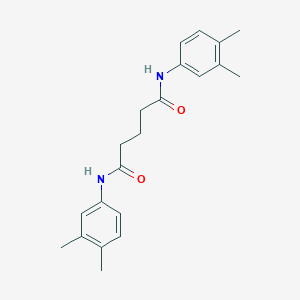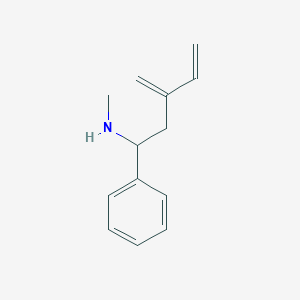![molecular formula C30H34N8O6S2 B325365 N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide](/img/structure/B325365.png)
N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide: is a complex organic compound characterized by the presence of two 4,6-dimethylpyrimidin-2-yl groups attached to a hexanediamide backbone through sulfamoyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide typically involves multiple steps:
Formation of 4,6-dimethylpyrimidin-2-ylsulfamoyl chloride: This intermediate is prepared by reacting 4,6-dimethylpyrimidin-2-ylamine with chlorosulfonic acid under controlled conditions.
Coupling with hexanediamide: The sulfamoyl chloride intermediate is then reacted with hexanediamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The sulfamoyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide
- 2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Uniqueness
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide is unique due to its hexanediamide backbone, which provides additional flexibility and potential for interaction with multiple molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its diverse range of applications.
Eigenschaften
Molekularformel |
C30H34N8O6S2 |
|---|---|
Molekulargewicht |
666.8 g/mol |
IUPAC-Name |
N,N//'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C30H34N8O6S2/c1-19-17-20(2)32-29(31-19)37-45(41,42)25-13-9-23(10-14-25)35-27(39)7-5-6-8-28(40)36-24-11-15-26(16-12-24)46(43,44)38-30-33-21(3)18-22(4)34-30/h9-18H,5-8H2,1-4H3,(H,35,39)(H,36,40)(H,31,32,37)(H,33,34,38) |
InChI-Schlüssel |
FTUYQSPFXWQKML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1-naphthyloxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B325282.png)

![Propyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B325288.png)

![3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B325292.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B325295.png)


![2-{[2-(2,4-Dichlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B325298.png)
![Methyl 4-[2-(2,4-dichlorobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B325299.png)
![3-[4-(5-methyl-1,3-benzothiazol-2-yl)anilino]indol-2-one](/img/structure/B325301.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(Z)-indol-3-ylidenemethyl]-5-phenyl-1H-pyrazol-3-one](/img/structure/B325304.png)
![2-(4-tert-butylphenoxy)-N-(5-{[(4-tert-butylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B325307.png)
